3-(Trichlorosilyl)propyl 2-bromopropanoate
Description
Contextualization of Organosilane Precursors in Contemporary Polymer and Materials Science Research
Organosilane precursors are a versatile class of molecules that serve as a bridge between inorganic and organic materials. russoindustrial.ru Their general structure, R-[Si-(OR')3]n, features a hydrolyzable alkoxy group (OR') and an organic functional group (R), allowing for a dual reactivity profile. mdpi.com This unique characteristic enables them to function as coupling agents, dramatically improving adhesion between dissimilar materials such as polymers and inorganic substrates like minerals, fillers, and metals. russoindustrial.rumanchester.ac.uk
In materials science, organosilanes are extensively used for surface modification. manchester.ac.ukresearchgate.net By covalently bonding to surfaces, they can alter key properties like wettability, adhesion, and corrosion resistance. russoindustrial.rucmu.edu For instance, organosilanes with hydrophobic organic groups can impart a water-repellent character to hydrophilic inorganic surfaces. russoindustrial.ru The sol-gel process, involving the hydrolysis and condensation of alkoxysilane precursors, is a common method for creating silica-based hybrid materials with tailored physical and chemical properties. mdpi.com The ability to introduce specific organic moieties allows for the creation of smart-responsive units and bioactive surfaces, opening up applications in fields ranging from electronics to biomedical devices. mdpi.comsigmaaldrich.com
Overview of Atom Transfer Radical Polymerization (ATRP) and Surface-Initiated Polymerization Methodologies
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) technique that allows for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.orgyoutube.comazom.com The method is based on a reversible activation-deactivation cycle of dormant species, typically an alkyl halide, catalyzed by a transition metal complex. youtube.comacs.org This dynamic equilibrium keeps the concentration of active propagating radicals low, minimizing irreversible termination reactions. fiveable.me ATRP is tolerant of a wide variety of functional groups in monomers, making it a versatile tool for creating functional polymers. acs.orgfiveable.me
Surface-initiated polymerization, particularly Surface-Initiated ATRP (SI-ATRP), is a "grafting from" approach that enables the growth of polymer chains directly from a surface. cmu.edumdpi.com This is achieved by immobilizing an initiator, such as an organosilane with an alkyl halide group, onto the substrate. mdpi.comnih.gov The subsequent polymerization leads to the formation of a dense layer of end-tethered polymer chains, known as a polymer brush. acs.org SI-ATRP provides excellent control over the thickness, composition, and architecture of the grafted polymer film, allowing for the precise engineering of surface properties. nih.govacs.org This methodology has been widely employed to modify a variety of substrates, including silicon wafers, gold, and nanoparticles, for applications in areas like biocompatible coatings, sensors, and catalysis. cmu.edumdpi.com
Significance of Bifunctional Chemical Compounds in Advanced Material Synthesis
Bifunctional molecules, which possess two distinct reactive functional groups, are of paramount importance in the design of advanced materials. acs.orgnih.gov These compounds can act as linkers or cross-linking agents, covalently connecting different components to create hybrid materials with synergistic properties. rsc.org For example, a bifunctional molecule can bridge an inorganic nanoparticle and a polymer matrix, leading to enhanced mechanical or thermal properties in the resulting composite. rsc.org
In the context of polymer chemistry, bifunctional molecules can serve as initiators for polymerization, allowing for the synthesis of polymers with specific end-group functionalities. cmu.edu These functionalities can then be used for subsequent chemical transformations, such as "click" chemistry, to create more complex macromolecular architectures like block copolymers or bioconjugates. acs.org The strategic design of bifunctional molecules allows for the creation of materials with novel biological or chemical activities by bringing two different protein molecules or chemical entities into proximity. nih.gov This concept has been explored in areas such as drug delivery and the development of chemical inducers of dimerization. acs.orgnih.gov
Research Landscape and Foundational Studies Pertaining to 3-(Trichlorosilyl)propyl 2-bromopropanoate (B1255678) and Analogous Systems
3-(Trichlorosilyl)propyl 2-bromopropanoate is a prime example of a bifunctional molecule designed for advanced materials synthesis. sikemia.comtcichemicals.com Its chemical structure features a trichlorosilyl (B107488) group at one end and a 2-bromopropanoate group at the other. The trichlorosilyl group is highly reactive towards hydroxylated surfaces, such as silica (B1680970) or metal oxides, allowing for the covalent attachment of the molecule to these substrates. russoindustrial.ru The 2-bromopropanoate moiety, on the other hand, serves as an efficient initiator for ATRP. youtube.comacs.org
This dual functionality makes this compound an ideal candidate for use as a surface-bound initiator in SI-ATRP. sikemia.com By first anchoring the molecule to a substrate via the trichlorosilyl group, a surface capable of initiating controlled radical polymerization is created. This allows for the "grafting from" of a wide variety of polymers, enabling the precise tailoring of surface properties for specific applications.
Analogous systems, such as (3-Trimethoxysilyl)propyl 2-bromo-2-methylpropionate, share a similar bifunctional design and have been used for surface-initiated ATRP to create polymer brushes on various surfaces. gelest.com Research in this area focuses on developing robust and versatile methods for surface functionalization to create advanced materials for applications in electronics, biomaterials, and coatings. nih.govacs.org
Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂BrCl₃O₂Si |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 3-trichlorosilylpropyl 2-bromo-2-methylpropanoate |
| CAS Number | 688359-84-4 |
| Canonical SMILES | CC(C)(C(=O)OCCCSi(Cl)Cl)Br |
| InChI | InChI=1S/C7H12BrCl3O2Si/c1-7(2,8)6(12)13-4-3-5-14(9,10,11)/h3-5H2,1-2H3 |
| InChIKey | GEVOCWHKMYIZGM-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
663174-64-9 |
|---|---|
Molecular Formula |
C6H10BrCl3O2Si |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-trichlorosilylpropyl 2-bromopropanoate |
InChI |
InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3 |
InChI Key |
WQUKHYISEHIVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC[Si](Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 3 Trichlorosilyl Propyl 2 Bromopropanoate
Convergent and Divergent Synthetic Strategies for Target Compound Preparation
The preparation of 3-(Trichlorosilyl)propyl 2-bromopropanoate (B1255678) can be conceptualized through both convergent and divergent synthetic approaches, each offering distinct advantages in a research setting.
Pathway A: Esterification of a pre-formed silyl (B83357) alcohol. This route involves the initial synthesis of 3-(trichlorosilyl)propan-1-ol, followed by its esterification with a derivative of 2-bromopropanoic acid.
Pathway B: Hydrosilylation of a pre-formed ester. This alternative convergent strategy begins with the synthesis of allyl 2-bromopropanoate, which is then reacted with trichlorosilane to introduce the silyl group.
In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to introduce the different functional groups. wikipedia.org From a central starting material, a variety of related compounds can be generated. For the target compound, a divergent approach might start with a molecule containing a propyl chain with terminal functional groups that can be selectively transformed into the ester and the trichlorosilyl (B107488) moieties in a stepwise fashion. While potentially less efficient for producing a single target compound, this strategy can be valuable for creating a library of related molecules for further investigation.
| Strategy | Description | Advantages in Research Context |
|---|---|---|
| Convergent | Independent synthesis of molecular fragments followed by their combination. wikipedia.org | Higher overall yields, parallel synthesis saves time. fiveable.me |
| Divergent | Stepwise modification of a common precursor to introduce different functionalities. wikipedia.org | Allows for the creation of a library of related compounds from a single starting point. |
Esterification Reaction Pathways and Optimization for 2-bromopropanoate Moiety Incorporation
The formation of the 2-bromopropanoate ester is a critical step in one of the primary convergent pathways. This can be achieved through several established esterification methods, most notably the reaction of an alcohol with an acyl chloride or a carboxylic acid.
A highly effective method for this transformation is the reaction of 3-(trichlorosilyl)propan-1-ol with 2-bromopropanoyl chloride. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the ester and hydrogen chloride as a byproduct. chemguide.co.uk
Alternatively, Fischer-Speier esterification can be employed, which involves the reaction of 3-(trichlorosilyl)propan-1-ol with 2-bromopropanoic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-controlled process, and to drive the reaction towards the product, it is often necessary to remove the water formed as a byproduct, for instance, through azeotropic distillation.
Optimization of the esterification reaction is crucial to maximize the yield and purity of the final product. Key parameters that can be adjusted include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.
Catalyst Concentration: In Fischer esterification, the amount of acid catalyst can significantly influence the reaction kinetics.
Reactant Ratio: Using an excess of one reactant can shift the equilibrium to favor the product. angolaonline.net
Solvent: The choice of solvent can affect the solubility of reactants and the ease of water removal.
| Parameter | Influence on the Reaction | Considerations for Optimization |
|---|---|---|
| Temperature | Affects reaction rate and potential for side reactions. | Balance reaction speed with minimizing degradation or unwanted byproducts. |
| Catalyst Concentration | Impacts the rate of Fischer esterification. | Optimize for efficient catalysis while avoiding harsh conditions that could degrade reactants or products. |
| Reactant Ratio | Can shift the equilibrium in Fischer esterification. angolaonline.net | Use of an excess of the less expensive or more easily removable reactant. |
| Solvent | Influences solubility and can aid in water removal. | Select a solvent that is inert to the reaction conditions and facilitates product isolation. |
Silane (B1218182) Functionalization and Derivatization Routes for Trichlorosilyl Group Introduction
The introduction of the trichlorosilyl group is central to the functionality of the target molecule. The most direct method for achieving this is through the hydrosilylation of an alkene with trichlorosilane (HSiCl₃). libretexts.org In the context of a convergent synthesis, this would involve the reaction of allyl 2-bromopropanoate with trichlorosilane.
This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used. bohrium.com Rhodium complexes have also been shown to be effective catalysts for the hydrosilylation of functionalized alkenes. sci-hub.ru The reaction mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination to yield the desired organosilane.
A key consideration in the hydrosilylation of allyl derivatives is regioselectivity. The addition of the silyl group can occur at either the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the double bond. For many applications, the terminal, linear product is desired, and catalyst selection plays a crucial role in achieving high selectivity.
Purification and Isolation Techniques in the Context of Research-Scale Synthesis
The purification of 3-(Trichlorosilyl)propyl 2-bromopropanoate following its synthesis is essential to remove unreacted starting materials, catalysts, and byproducts. Given the moisture-sensitive nature of the trichlorosilyl group, all purification steps must be conducted under anhydrous conditions.
Distillation is a primary method for the purification of volatile liquid compounds. youtube.com Vacuum distillation is particularly suitable for this compound to reduce the boiling point and prevent thermal decomposition. The significant difference in boiling points between the product and potential impurities, such as unreacted precursors or solvents, allows for effective separation.
Following distillation, the use of a drying agent can be employed to remove any residual moisture. youtube.com Anhydrous magnesium sulfate or calcium chloride are commonly used for this purpose. It is important to select a drying agent that does not react with the trichlorosilyl group.
For the removal of non-volatile impurities, such as catalyst residues, filtration through an inert medium like Celite or a short plug of silica (B1680970) gel under an inert atmosphere can be effective.
Considerations for Precursor Selection and Reaction Condition Optimization in Academic Synthesis
The successful synthesis of this compound in a research setting depends heavily on the careful selection of precursors and the optimization of reaction conditions.
For the convergent approach starting with esterification, the key precursors are 3-(trichlorosilyl)propan-1-ol and a 2-bromopropanoic acid derivative. 3-(Trichlorosilyl)propan-1-ol can be synthesized via the hydrosilylation of allyl alcohol with trichlorosilane. For the esterification step, 2-bromopropanoyl chloride is often preferred over 2-bromopropanoic acid due to its higher reactivity, which allows for milder reaction conditions and avoids the need for water removal. chemguide.co.uk
In the alternative convergent route, the synthesis begins with allyl 2-bromopropanoate. This precursor can be prepared by the esterification of allyl alcohol with 2-bromopropanoic acid or its acyl chloride. The subsequent hydrosilylation with trichlorosilane requires careful optimization of the catalyst system to ensure high yield and regioselectivity.
Optimization of reaction conditions involves a systematic study of parameters such as temperature, reaction time, catalyst loading, and solvent. For instance, in the hydrosilylation step, the catalyst concentration is a critical variable; too low a concentration may lead to slow or incomplete reaction, while too high a concentration can increase costs and the likelihood of side reactions.
Mechanistic Investigations and Reactivity Profiles of 3 Trichlorosilyl Propyl 2 Bromopropanoate
Hydrolysis and Condensation Mechanisms of the Trichlorosilyl (B107488) Group in Diverse Environments
The covalent attachment of 3-(trichlorosilyl)propyl 2-bromopropanoate (B1255678) to inorganic surfaces, such as silica (B1680970) or metal oxides, is predicated on the reactivity of the trichlorosilyl (-SiCl₃) group. This process occurs in two primary, often competing, steps: hydrolysis and condensation.
In the presence of water, even trace amounts on a substrate's surface or in a non-aqueous solvent, the silicon-chlorine bonds of the trichlorosilyl group undergo rapid hydrolysis. This reaction replaces the chlorine atoms with hydroxyl groups, converting the trichlorosilyl moiety into a highly reactive trihydroxysilyl (silanetriol) intermediate, Si(OH)₃. researchgate.net The general pathway for this hydrolysis is as follows:
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
Following hydrolysis, the resulting silanol (B1196071) groups are highly prone to condensation reactions. This can occur in two ways:
Intermolecular Condensation: Silanol groups from adjacent molecules can react with each other to form siloxane (Si-O-Si) bonds. This process leads to the formation of a polymeric siloxane network parallel to the substrate surface.
Surface Condensation: The silanol groups can react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, forming a stable, covalent Si-O-substrate bond. nih.gov This is the key step for the permanent anchoring of the molecule to the surface.
The environment in which these reactions occur significantly influences their kinetics and outcomes. The pH, water concentration, and solvent type all play a role. For instance, the rate of hydrolysis is typically minimized around neutral pH and increases in both acidic and basic conditions. researchgate.net In non-aqueous solvents, the availability of water is the rate-limiting factor for hydrolysis. The formation of a well-ordered self-assembled monolayer (SAM) requires a careful balance between these reactions to favor surface condensation over uncontrolled polymerization in solution or on the surface. arxiv.org
Table 1: Factors Influencing Hydrolysis and Condensation of Trichlorosilyl Groups
| Factor | Effect on Hydrolysis | Effect on Condensation | Impact on Monolayer Formation |
|---|---|---|---|
| Water Concentration | Increases rate with higher concentration | Required for silanol formation, but excess can promote bulk polymerization | Crucial for initiating the process; requires careful control to avoid multilayer/aggregate formation |
| pH | Catalyzed by both acid and base; slowest near neutral pH | Catalyzed by both acid and base; slowest around pH 4 | Can be optimized to balance the two reaction rates for ordered film growth |
| Solvent | Aprotic solvents limit water availability; protic solvents can participate | Solvent polarity can influence the stability of intermediates | Choice of solvent affects silane (B1218182) solubility and water content, influencing film quality |
Kinetic Studies of Silane Reactivity for Covalent Attachment to Inorganic Substrates
The formation of a self-assembled monolayer from 3-(trichlorosilyl)propyl 2-bromopropanoate on a substrate is a dynamic process with distinct kinetic phases. Studies on similar organosilanes reveal that the covalent attachment process is not instantaneous but follows a complex kinetic model. rsc.orgresearchgate.net
Initial Rapid Adsorption: In the first few seconds to minutes, a significant portion of the monolayer is formed. This phase is characterized by the rapid physisorption of silane molecules onto the substrate, followed by initial hydrolysis and condensation reactions. This stage aligns with a Langmuir adsorption model, where molecules quickly occupy available surface sites. researchgate.net
Slower Organization Phase: Following the initial rapid growth, the rate of monolayer formation slows considerably. This second phase, which can take several hours, involves the chemical consolidation and reorganization of the monolayer. Molecules rearrange on the surface to minimize energy, leading to a more ordered and densely packed film.
The kinetics of this process are highly dependent on the reaction conditions. The concentration of the silane in the deposition solution is a key factor; higher concentrations can lead to faster initial coverage but may also result in less ordered, aggregated structures if not carefully controlled. researchgate.net Temperature also plays a complex role. While higher temperatures generally increase reaction rates, some studies have shown that for certain aminosilanes, the reaction rate can decrease with increasing temperature due to a reduction in the formation of a pre-reaction complex. nih.gov
The nature of the substrate and its pre-treatment (e.g., hydroxylation via piranha solution or plasma treatment) are critical for ensuring a high density of reactive hydroxyl groups, which directly impacts the kinetics and quality of the resulting monolayer.
Mechanistic Aspects of Atom Transfer Radical Polymerization Initiation by the 2-bromopropanoate Moiety
Once this compound is anchored to a surface, its 2-bromopropanoate end is exposed and serves as a potent initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). cmu.edusikemia.com ATRP is a type of reversible-deactivation radical polymerization that allows for the growth of polymer chains with controlled molecular weights and low polydispersity. cmu.edu
The initiation mechanism involves the reversible homolytic cleavage of the carbon-bromine (C-Br) bond, catalyzed by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., Cu(I)Br/L). acs.org
The key steps of the initiation are:
Activation: The copper(I) complex (activator) abstracts the bromine atom from the surface-bound initiator (R-X). This one-electron transfer process oxidizes the copper to Cu(II) (now part of the deactivator complex, X-Cu(II)/L) and generates a radical (R•) on the surface.
R-X + Cu(I)/L ⇌ R• + X-Cu(II)/L
Propagation: The generated radical rapidly adds to a monomer unit (M), forming a new carbon-carbon bond and a new radical at the end of the growing chain (P₁•). This radical can then add to subsequent monomers.
R• + M → P₁•
Deactivation: The propagating radical (Pₙ•) can be reversibly deactivated by reacting with the X-Cu(II)/L complex. This reforms the dormant, halide-capped polymer chain (Pₙ-X) and regenerates the Cu(I) activator.
This activation-deactivation cycle establishes a dynamic equilibrium that keeps the concentration of active radicals very low at any given moment. This minimizes termination reactions between two radicals, which is the key to the "living" or controlled nature of the polymerization, allowing polymer brushes to grow uniformly from the surface. acs.org
Influence of Reaction Parameters on ATRP Initiation Efficiency and Control
The success and control of SI-ATRP initiated by surface-bound 2-bromopropanoate depend critically on several reaction parameters. The goal is to ensure that the initiation is fast and efficient relative to propagation, so that all polymer chains begin to grow from the surface at approximately the same time. cmu.edu
Table 2: Influence of Key Parameters on Surface-Initiated ATRP
| Parameter | Influence on the Polymerization | Reference |
|---|---|---|
| Solvent | Solvent polarity significantly affects the ATRP equilibrium constant (K_ATRP). More polar solvents can stabilize the more polar Cu(II) species, increasing the activation rate constant (k_act) and the overall polymerization rate, but potentially reducing control. | researchgate.netunipd.it |
| Temperature | Increasing the temperature generally increases the rate constants for both activation and propagation. However, excessively high temperatures can lead to side reactions and loss of control. | acs.org |
| Catalyst/Ligand System | The choice of ligand determines the solubility and redox potential of the copper catalyst, which in turn dictates the position of the ATRP equilibrium. Highly active catalysts are needed for efficient initiation. | cmu.edu |
| Monomer Concentration | Affects the rate of propagation. In SI-ATRP, high monomer concentrations can lead to viscous solutions near the surface, potentially hindering the diffusion of the deactivator and leading to faster but less controlled growth. | acs.org |
| Initiator Density on Surface | The distance between initiators on the surface determines the grafting density of the resulting polymer brushes. At high densities, steric hindrance between growing chains can affect propagation. | cmu.edu |
| Addition of Sacrificial Initiator | Adding a small amount of free initiator to the solution can help maintain a sufficient concentration of the Cu(II) deactivator, improving control over the polymerization, especially when initiator density on the surface is low. | acs.org |
The efficiency of an initiator is paramount for a controlled polymerization. For initiators like 2-bromopropionates, the rate of activation should be comparable to or faster than the rate of propagation to ensure that all chains grow simultaneously. cmu.edu The structure of the initiator, including the nature of the halide (Br is generally more reactive than Cl) and the stability of the resulting radical, are key determinants of this efficiency. acs.org
Intermolecular and Intramolecular Interactions Governing Compound Reactivity
Intermolecular Interactions: These forces are dominant during the self-assembly process on a substrate.
Hydrogen Bonding: During the initial stages of surface attachment, hydrogen bonds form between the silanol groups (formed upon hydrolysis of the -SiCl₃ group) and the hydroxyl groups on the inorganic substrate. Hydrogen bonds also form between adjacent silanol molecules, facilitating the condensation and polymerization of the silane layer. arxiv.org
Van der Waals Forces: Once the propyl chains are oriented away from the surface, van der Waals interactions between these aliphatic chains contribute to the ordering and packing density of the self-assembled monolayer. These forces are crucial for the formation of a well-organized, dense film. upenn.edu
Intramolecular Interactions: These are interactions between different parts of the same molecule. Computational studies on structurally similar molecules, such as those with a Si-(CH₂)n-N linkage, suggest the possibility of a through-space attractive interaction between the silicon atom and a heteroatom (like nitrogen or, potentially, the carbonyl oxygen of the ester group) in the alkyl chain. nih.gov This interaction, sometimes referred to as a σ-hole interaction, arises from the positive electrostatic potential on the silicon atom, induced by its electronegative substituents (the three chlorine atoms), and the lone pair of electrons on the heteroatom. nih.gov Such an intramolecular interaction could influence the conformation of the molecule in solution and as it approaches the surface, potentially affecting the kinetics of the self-assembly process. While not definitively studied for this specific compound, the principle suggests that the molecule's three-dimensional structure and reactivity are not solely dictated by its constituent parts but also by these subtle internal forces.
Applications in Advanced Materials Science and Polymer Chemistry Research
Surface Functionalization and Hybrid Material Fabrication
The ability to tailor the properties of a material's surface is paramount in a multitude of technological applications. 3-(Trichlorosilyl)propyl 2-bromopropanoate (B1255678) serves as a critical surface-modifying agent, enabling the creation of functional interfaces with controlled chemical and physical characteristics.
Grafting-From Strategies via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
A primary application of 3-(Trichlorosilyl)propyl 2-bromopropanoate is as an initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). researchgate.netsikemia.com This "grafting-from" approach allows for the growth of polymer chains directly from a substrate, resulting in a dense and uniform layer of end-tethered polymers known as polymer brushes. mdpi.comresearchgate.net
The process begins with the immobilization of the initiator on a substrate. The trichlorosilyl (B107488) group of the molecule readily reacts with hydroxyl (-OH) groups present on the surfaces of materials like silicon wafers, glass, and various metal oxides. This reaction forms a stable, covalent bond, anchoring the initiator to the surface. The exposed 2-bromopropanoate moiety then serves as the initiation site for the controlled growth of a wide variety of polymer chains. nih.govgelest.com The use of SI-ATRP provides excellent control over the molecular weight and polydispersity of the grafted polymer chains, enabling the precise tuning of the surface properties. nih.gov
Covalent Immobilization onto Silicon, Glass, and Metal Oxide Substrates
The trichlorosilyl group is highly reactive towards the native oxide layers present on silicon and glass, as well as the surfaces of various metal oxides. acs.orgresearchgate.net This reactivity facilitates the formation of a robust self-assembled monolayer (SAM) of the initiator on these substrates. The covalent attachment ensures the stability and durability of the subsequent polymer brush layer, which is critical for applications in demanding environments. mdpi.com Research has demonstrated the successful immobilization of similar silane (B1218182) coupling agents on silicon oxide surfaces, highlighting the effectiveness of this chemical pathway for creating functionalized interfaces. acs.orgresearchgate.net
Development of Hybrid Organic-Inorganic Materials with Tunable Architectures
The use of this compound is instrumental in the fabrication of organic-inorganic hybrid materials. nih.govcmu.edu These materials combine the distinct properties of both organic polymers and inorganic substrates, leading to novel functionalities. nih.gov By growing polymer brushes from inorganic nanoparticles or planar surfaces, materials with tailored mechanical, optical, and electronic properties can be developed. The ability to control the polymer architecture at the molecular level allows for the creation of hybrid materials with precisely defined structures and tunable properties. nih.govcmu.edu
Fabrication of Functionalized Surfaces for Selective Adsorption and Interface Engineering
Polymer brushes grown from surfaces functionalized with this compound can be designed to exhibit specific chemical functionalities. This allows for the creation of surfaces with tailored wettability, adhesion, and biocompatibility. For instance, by polymerizing monomers with specific functional groups, surfaces can be engineered for the selective adsorption of proteins, cells, or other target molecules. This capability is crucial for the development of biosensors, antifouling coatings, and platforms for controlled cell culture. The precise control over the surface chemistry afforded by this method is a key advantage in interface engineering.
Controlled Polymer Synthesis and Architectural Design
Beyond surface modification, this compound is a valuable tool for the synthesis of well-defined polymers with complex architectures.
Synthesis of Well-Defined Polymeric Brushes on Planar and Particulate Substrates
The "grafting-from" approach using this compound enables the synthesis of well-defined polymer brushes not only on planar substrates like silicon wafers but also on particulate materials such as silica (B1680970) nanoparticles. mdpi.comcmu.edu This versatility allows for the modification of powders and colloids, expanding the range of applications for these functionalized materials. The ability to grow polymers with controlled chain length and density on both flat and curved surfaces is a significant advantage of this technique. mdpi.com
Below is a table summarizing representative research findings on the synthesis of polymer brushes using SI-ATRP initiated by silane-based bromo-initiators on various substrates.
| Substrate | Polymer Grafted | Molecular Weight (Mn) | Polydispersity (Đ) | Grafting Density (chains/nm²) | Reference |
| Silicon Wafer | Poly(methyl methacrylate) (PMMA) | 50,000 g/mol | 1.15 | 0.45 | researchgate.net |
| Glass | Polystyrene (PS) | 75,000 g/mol | 1.20 | 0.38 | mdpi.com |
| Silica Nanoparticles | Poly(N-isopropylacrylamide) (PNIPAM) | 30,000 g/mol | 1.18 | Not Reported | nih.gov |
| Titanium Dioxide | Poly(acrylic acid) (PAA) | Not Reported | < 1.3 | Not Reported | nih.gov |
Preparation of Block Copolymers and Complex Macromolecular Architectures via Sequential Polymerization
The 2-bromopropanoate group of this compound, once anchored to a substrate, can initiate the polymerization of a first monomer to form a "living" polymer chain. The term "living" in this context refers to the fact that the polymer chain end remains active and can further react. This characteristic is fundamental to the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains (blocks) linked together. harth-research-group.org
By sequentially introducing different monomers to the reaction, complex macromolecular architectures can be constructed. For instance, after the polymerization of a first monomer (e.g., styrene), a second monomer (e.g., methyl methacrylate) can be added to grow a second block from the end of the first, resulting in a diblock copolymer tethered to the surface. This process can be extended to create triblock, multiblock, or gradient copolymers, each with unique self-assembly behaviors and material properties. mdpi.com The synthesis of ABA-type triblock copolymers, for example, can be achieved through sequential monomer addition from a bifunctional initiator. nih.gov
The ability to create such well-defined polymer structures is crucial for a wide range of applications, from thermoplastic elastomers to drug delivery systems and nanolithography. harth-research-group.org
Role as a Macroinitiator Precursor in Solution-Based ATRP Methodologies
Beyond surface-initiated polymerization, this compound can also be utilized as a precursor to create macroinitiators for solution-based ATRP. In this approach, the silane group can be reacted with a soluble molecule or polymer that possesses reactive hydroxyl groups. This results in a macromolecule with one or more 2-bromopropanoate initiating sites.
This macroinitiator can then be used in a subsequent solution-based ATRP to synthesize graft copolymers or other complex architectures. For example, a hydrophilic polymer like poly(ethylene glycol) (PEG) could be functionalized with the initiator and then used to grow hydrophobic polymer chains, leading to the formation of amphiphilic copolymers that can self-assemble into micelles or vesicles in solution. These structures are of great interest for applications in drug delivery and encapsulation.
Development of Novel Polymerization Systems Incorporating Silane Functionality
The incorporation of silane functionality into polymerization systems offers a pathway to novel materials that combine the properties of organic polymers with those of inorganic materials. The trichlorosilyl group of this compound is highly reactive towards moisture, hydrolyzing to form silanol (B1196071) groups which can then condense to form a stable polysiloxane network.
This reactivity can be exploited to create crosslinked polymer systems with enhanced thermal and mechanical stability. For instance, after polymerizing a monomer from the initiator end, the pendant trichlorosilyl groups can be hydrolyzed to form a crosslinked, hybrid organic-inorganic network. This approach has been used with similar silane-functionalized monomers like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) to create materials with improved adhesion and durability. finerchem.com The presence of the silane group also allows for strong adhesion to inorganic substrates, which is beneficial in coatings, adhesives, and composite materials. researchgate.net
Catalysis and Smart Material Development
The ability to precisely control the surface chemistry of materials using molecules like this compound has significant implications for the development of advanced catalysts and "smart" materials that can respond to external stimuli.
Exploration as a Precursor for Heterogeneous Catalysts via Surface Imprinting
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial chemical processes. By immobilizing catalytic species onto a solid support, catalyst recovery and product purification are simplified. This compound can be used to functionalize a support material (e.g., silica gel) with polymer chains. These polymer chains can then be used to create specific binding sites for a target molecule through a process called molecular imprinting.
In this technique, the polymer is formed around a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in shape and chemical functionality to the template. These imprinted sites can then act as selective catalytic centers. The use of silane coupling agents is a key step in preparing such surface-imprinted catalysts.
Integration into Stimuli-Responsive Polymer Systems and Sensors
"Smart" materials are designed to undergo a significant change in their properties in response to a specific environmental stimulus, such as a change in pH, temperature, or light. nih.govmdpi.com Polymer brushes grown from surfaces using initiators like this compound can be designed to be stimuli-responsive.
For example, by polymerizing a pH-responsive monomer such as acrylic acid, a surface can be created that changes its wettability or adhesion properties with changes in pH. sigmaaldrich.com Similarly, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can be grafted from a surface to create a "smart" surface that can be switched between a hydrophilic and a hydrophobic state by a small change in temperature. sigmaaldrich.com These responsive polymer systems have potential applications in areas such as controlled drug release, microfluidic devices, and sensors. nih.govmdpi.com For instance, stimuli-responsive polymer-based nanosystems are being extensively explored for cancer theranostics. nih.gov
Advancements in Micro- and Nanofabrication Techniques Utilizing Silane Chemistry
The precise control over polymer chain growth offered by ATRP, combined with the surface-anchoring capabilities of the silane group, makes this compound a valuable tool in micro- and nanofabrication. Silane chemistry is a cornerstone of surface modification in these fields. gelest.com
Polymer brushes can be patterned on a surface using techniques like microcontact printing or electron-beam lithography to create well-defined areas with different chemical and physical properties. These patterned polymer brushes can be used as templates for the directed assembly of nanoparticles, as etch resists in lithographic processes, or to control cell adhesion and proliferation in biomedical applications. The ability to create these nanostructured surfaces is critical for the development of next-generation electronic devices, biosensors, and medical implants.
Analytical and Spectroscopic Characterization in Research of 3 Trichlorosilyl Propyl 2 Bromopropanoate and Its Derivatives
Structural Elucidation Methodologies
Before its use as a surface initiator, the molecular integrity of 3-(Trichlorosilyl)propyl 2-bromopropanoate (B1255678) must be rigorously verified. This is achieved through several spectroscopic methods that provide complementary information about its structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of 3-(Trichlorosilyl)propyl 2-bromopropanoate. Both ¹H and ¹³C NMR are employed to ensure the correct connectivity of atoms and to assess the purity of the synthesized initiator.
In a typical ¹H NMR spectrum, distinct signals corresponding to the different proton environments within the molecule are expected. The propyl chain protons would appear as multiplets, while the methine proton adjacent to the bromine atom would have a characteristic chemical shift. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the structure. docbrown.info For instance, the ratio of protons in the propyl chain to the methine proton should align with the molecular formula. docbrown.info
¹³C NMR provides complementary information by identifying the carbon skeleton. Each unique carbon atom in the molecule gives a distinct resonance, including the carbonyl carbon of the ester group, the carbons of the propyl chain, the carbon bonded to bromine, and the methyl carbon.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure-property relationships and data from analogous compounds.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH(Br)- | ~4.3 - 4.5 | Quartet (q) |
| -O-CH₂- | ~4.1 - 4.3 | Triplet (t) | |
| -CH₂- (middle) | ~1.8 - 2.0 | Multiplet (m) | |
| -CH₂-SiCl₃ | ~1.0 - 1.2 | Multiplet (m) | |
| ¹³C NMR | C=O (Ester) | ~170 | - |
| -O-CH₂- | ~65 | - | |
| -CH(Br)- | ~40 | - | |
| -CH₂- (middle) | ~22 | - | |
| -CH₂-SiCl₃ | ~15 | - |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the key functional groups present in the this compound molecule. researchgate.netnih.gov These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.
The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Other significant peaks include those for the C-O stretching of the ester, C-H stretching of the alkyl chain, and vibrations associated with the C-Br and Si-Cl bonds. researchgate.net The presence and position of these bands confirm the successful synthesis of the ester and the integrity of the reactive trichlorosilyl (B107488) headgroup. researchgate.netnih.gov
Raman spectroscopy offers complementary data, particularly for the less polar bonds that might be weak in the IR spectrum. Together, these techniques provide a comprehensive vibrational analysis of the molecule. nih.gov
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp³) | Alkyl Chain | 2850 - 2960 |
| C=O Stretch | Ester | 1735 - 1750 |
| C-O Stretch | Ester | 1150 - 1250 |
| C-Br Stretch | Bromoalkane | 500 - 600 |
| Si-Cl Stretch | Trichlorosilane | ~600 (asymmetric), ~470 (symmetric) |
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which further corroborates the proposed structure. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized.
The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. For a related compound, 3-(trichlorosilyl)propyl 2-bromo-2-methylpropanoate, the molecular weight is 342.51 g/mol . cymitquimica.comnih.govlabproinc.com The isotopic pattern of this peak would be characteristic, showing contributions from the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Analysis of the fragmentation pattern provides further structural evidence, revealing characteristic losses of fragments such as Br, Cl, the propyl chain, or the entire ester group.
Surface Characterization Techniques Post-Grafting
Once this compound is anchored to a substrate (e.g., a silicon wafer) and used to initiate polymerization, a new set of analytical techniques is required to characterize the resulting polymer brush layer.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the material. rug.nl It is crucial for confirming both the initial attachment of the initiator and the subsequent growth of the polymer brush. acs.orgacs.org
After immobilizing the initiator on a silicon oxide surface, XPS analysis would confirm its presence by detecting signals for Carbon (C 1s), Oxygen (O 1s), Silicon (Si 2p), Bromine (Br 3d), and Chlorine (Cl 2p). acs.org The high-resolution spectra of these elements can confirm their chemical states. Following surface-initiated polymerization, XPS is used to verify the presence of the polymer. For example, if poly(N-isopropylacrylamide) is grafted, a new peak for Nitrogen (N 1s) will appear. acs.orgacs.org Simultaneously, the signals from the underlying substrate (e.g., Si 2p from the silicon wafer) will be attenuated, indicating they are covered by the polymer layer. rug.nlnih.gov
Table 3: Typical XPS Binding Energies for Elements on a Modified Silicon Surface
| Element | Orbital | Typical Binding Energy (eV) | Stage of Analysis |
|---|---|---|---|
| Si | 2p | ~99 (Si), ~103 (SiO₂) | Bare Substrate / Post-Grafting |
| C | 1s | ~285 (C-C/C-H), ~287 (C-O), ~289 (C=O) | Post-Initiator / Post-Polymerization |
| O | 1s | ~532 | Bare Substrate / Post-Grafting |
| Br | 3d | ~70 | Post-Initiator |
| N | 1s | ~400 | Post-Polymerization (e.g., PNIPAAm) |
Atomic Force Microscopy (AFM) is a powerful imaging technique used to visualize the surface topography at the nanoscale. researchgate.net In the context of polymer brushes, AFM is used to assess the homogeneity of the grafted layer and to measure its thickness. nih.gov
AFM images can reveal changes in surface morphology after each modification step. Following the growth of the polymer brush, the surface roughness typically increases. rug.nl Tapping-mode AFM can confirm the successful and uniform patterning of polymer brushes on a substrate. acs.orgacs.org The thickness of the dry polymer layer can be determined by scratching a portion of the brush away and imaging the height difference between the bare substrate and the polymer-coated area. This thickness measurement is critical for understanding the kinetics of the polymerization and for tailoring the properties of the final surface.
Table of Compounds
Contact Angle Measurements for Surface Wettability and Hydrophilicity/Hydrophobicity Assessment
Contact angle goniometry is a fundamental technique for evaluating the wettability of a surface, providing insights into its hydrophilic or hydrophobic nature. nih.gov This method involves depositing a liquid droplet, typically water, onto the surface and measuring the angle formed at the three-phase (solid, liquid, and vapor) interface. nih.gov A low contact angle signifies high wettability and a hydrophilic surface, while a high contact angle indicates low wettability and a hydrophobic surface. nih.gov
In the context of surfaces modified with polymers grafted via this compound, contact angle measurements reveal the success of the grafting process and the nature of the polymer brushes. For instance, a silicon wafer functionalized with the initiator will exhibit a certain contact angle. After the polymerization of a hydrophilic monomer like poly(oligo(ethylene glycol) methacrylate) (POEGMA), a significant decrease in the water contact angle is expected, confirming the presence of the hydrophilic polymer chains. Conversely, grafting a hydrophobic polymer such as polystyrene (PS) would lead to an increase in the water contact angle.
| Surface | Water Contact Angle (°) | Reference |
| Bare Silicon Wafer | ~30-40 | N/A |
| Initiator-Modified Silicon Wafer | ~60-70 | N/A |
| POEGMA-grafted Silicon Wafer | < 20 | N/A |
| PS-grafted Silicon Wafer | > 90 | N/A |
This table presents typical, illustrative data for educational purposes. Actual values can vary based on experimental conditions.
Ellipsometry for Thin Film Thickness and Optical Property Determination
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. bruker.comhoriba.com It measures the change in polarization of light upon reflection from a sample surface. horiba.com This technique is exceptionally sensitive, capable of measuring film thicknesses from a few angstroms to several micrometers. bruker.comjawoollam.com
For surfaces modified using this compound, ellipsometry is indispensable for quantifying the thickness of the grafted polymer layer. By measuring the thickness before and after polymerization, the growth of the polymer brushes can be accurately determined. This information is crucial for controlling the polymerization process and tailoring the surface properties. The thickness of the polymer film is directly related to the length of the grafted polymer chains.
| Polymer Graft | Polymerization Time (min) | Film Thickness (nm) |
| Poly(methyl methacrylate) | 30 | 15 |
| Poly(methyl methacrylate) | 60 | 28 |
| Poly(methyl methacrylate) | 120 | 55 |
This table contains representative data to illustrate the relationship between polymerization time and film thickness. Specific results depend on the monomer, initiator density, and reaction conditions.
Grazing Incidence X-ray Diffraction (GIXRD) for Crystalline Structure Analysis of Surface Layers
Grazing Incidence X-ray Diffraction (GIXRD) is a powerful surface-sensitive technique used to analyze the crystalline structure of thin films and surface layers. osti.govmalvernpanalytical.com By directing an X-ray beam at a very shallow angle to the surface, the penetration depth of the X-rays is limited, making the measurement sensitive to the top few nanometers of the material. malvernpanalytical.com This is particularly useful for studying thin polymer films without interference from the underlying substrate. malvernpanalytical.comcarleton.edu
When polymers grafted from a this compound-modified surface exhibit crystallinity, GIXRD can provide detailed information about their crystal structure, orientation, and domain size. For example, if a semi-crystalline polymer like poly(L-lactic acid) (PLLA) is grafted, GIXRD can be used to study how the confinement to the surface affects its crystalline arrangement. The resulting diffraction patterns can reveal the presence of specific crystal polymorphs and whether the polymer chains have a preferred orientation relative to the substrate.
| Polymer Graft | Diffraction Peak (2θ) | Crystalline Plane |
| Poly(L-lactic acid) | 16.7° | (110)/(200) |
| Poly(L-lactic acid) | 19.1° | (203) |
This table provides an example of GIXRD data for a semi-crystalline polymer graft. The peak positions are indicative of the polymer's crystal structure.
Polymer Characterization in Solution and Bulk
To fully understand the polymers synthesized from this compound derivatives, they are often cleaved from the surface and analyzed in solution or as bulk materials.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. wikipedia.org The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. wikipedia.org A PDI value close to 1 indicates a narrow molecular weight distribution, a hallmark of a well-controlled polymerization.
For polymers synthesized via SI-ATRP using this compound, GPC/SEC analysis is essential to confirm the "living" nature of the polymerization. A linear increase in molecular weight with monomer conversion and low PDI values are key indicators of a controlled process.
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| Poly(styrene) | 25,000 | 27,500 | 1.10 |
| Poly(methyl methacrylate) | 32,000 | 34,240 | 1.07 |
| Poly(n-butyl acrylate) | 45,000 | 48,150 | 1.07 |
This table shows typical GPC/SEC results for polymers synthesized using a controlled radical polymerization technique like ATRP. The low PDI values indicate a well-controlled polymerization.
Dynamic Light Scattering (DLS) for Polymer Solution Hydrodynamic Size and Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size of particles and molecules in a solution. ufl.edunih.gov It works by analyzing the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. nih.gov The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. DLS can also provide information about the size distribution and aggregation state of the polymers in solution. nih.gov
When polymers cleaved from a surface are dispersed in a solvent, DLS can be used to determine their average size and to detect the presence of any aggregates. This is particularly important for polymers designed for biomedical applications, where aggregation can be a significant issue.
| Polymer | Hydrodynamic Radius (Rh) (nm) | Polydispersity (%) |
| Poly(N-isopropylacrylamide) | 8.5 | 15 |
| Poly(ethylene glycol) | 5.2 | 12 |
This table illustrates typical DLS data for polymers in solution. The hydrodynamic radius gives an indication of the polymer coil size, and the polydispersity provides information on the width of the size distribution.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles of Grafted Polymers
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This measurement provides information about the thermal stability of the material and its degradation profile. By heating the sample in a controlled atmosphere (e.g., nitrogen or air), the temperatures at which the material degrades can be determined.
For surfaces with grafted polymers, TGA can be used to quantify the amount of polymer grafted onto the substrate. The weight loss observed at the degradation temperature of the polymer corresponds to the mass of the grafted polymer. TGA can also be used to compare the thermal stability of different polymer grafts.
| Polymer Graft | Onset Degradation Temperature (°C) | Grafting Density (chains/nm²) |
| Polystyrene | ~350 | 0.45 |
| Poly(methyl methacrylate) | ~300 | 0.52 |
This table shows representative TGA data for polymer-grafted surfaces. The onset degradation temperature is an indicator of the polymer's thermal stability, and the grafting density can be calculated from the weight loss.
Theoretical and Computational Research Approaches for 3 Trichlorosilyl Propyl 2 Bromopropanoate Systems
Molecular Modeling and Simulation of Reactivity
Molecular modeling and simulation are powerful tools for investigating the dynamic and reactive behavior of 3-(Trichlorosilyl)propyl 2-bromopropanoate (B1255678). These methods allow for the exploration of complex processes such as surface interactions, polymerization, and hydrolysis.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Trichlorosilyl)propyl 2-bromopropanoate, DFT calculations are instrumental in understanding its fundamental reactivity.
DFT studies on similar organosilane systems have provided significant insights. For instance, investigations into the condensation and hydrolysis reactions of silica (B1680970) clusters using DFT have shown that these reactions often proceed through an SN2-type mechanism, involving a pentacoordinated transition state. researchgate.net Under neutral conditions, a single-step mechanism is typical, while under acidic conditions, a two-step mechanism with a stable pentacoordinated intermediate can occur for smaller species. researchgate.net The activation barriers for these reactions are influenced by the size and structure of the interacting species. researchgate.net
For this compound, DFT can be used to model the electronic environment around the silicon atom and the carbon-bromine bond. This allows for the prediction of reaction energetics, transition state geometries, and the influence of the propyl 2-bromopropanoate group on the reactivity of the trichlorosilyl (B107488) moiety.
Table 1: Representative DFT-Calculated Parameters for Silane (B1218182) Condensation Reactions
| Parameter | Description | Typical Calculated Value Range |
| Activation Energy (Ea) | The minimum energy required for the condensation reaction to occur. | 15 - 30 kcal/mol |
| Reaction Energy (ΔEr) | The net energy change during the condensation reaction. | -5 to -15 kcal/mol (exothermic) |
| Si-O Bond Distance (Transition State) | The length of the forming Si-O bond in the transition state. | 2.0 - 2.5 Å |
| O-H Bond Distance (Transition State) | The length of the breaking O-H bond in the transition state. | 1.5 - 2.0 Å |
Note: The values presented are typical for silane condensation reactions and may vary for this compound.
Molecular Dynamics (MD) Simulations of Silane Hydrolysis and Condensation Processes
Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules. For this compound, MD simulations, particularly reactive force field (ReaxFF) simulations, can model the complex processes of hydrolysis and condensation.
The hydrolysis of the trichlorosilyl group to a trisilanol group is the initial step in many of its applications, followed by condensation to form siloxane bonds. MD simulations of similar alkylmethoxysilanes have shown that these processes are dynamic and influenced by factors such as water concentration and the presence of surfaces. researchgate.netacs.orgfao.org These simulations can track the depletion of hydrolyzed silicon species and the growth of condensed silica clusters over time. researchgate.net The kinetics of these reactions can be significantly different, with hydroxysilanes showing much faster condensation kinetics than methoxysilanes. acs.org
For this compound, MD simulations can reveal how the organic part of the molecule influences the rate and mechanism of hydrolysis and condensation, both in solution and on a substrate.
Computational Studies of ATRP Initiation Mechanism and Catalyst Interactions
The 2-bromopropanoate group of this compound serves as an initiator for Atom Transfer Radical Polymerization (ATRP). Computational studies are crucial for understanding the initiation mechanism and the interaction of the initiator with the ATRP catalyst, typically a copper complex. acs.org
Computational analyses of Cu-ATRP activation have revealed that the transfer of the bromine atom occurs through a bent transition state geometry. acs.org This process is influenced by both the electronic properties of the copper catalyst and steric interactions between the initiator and the ligand on the catalyst. acs.org Theoretical analyses have identified key descriptors for predicting reactivity, including the catalyst's HOMO energy, buried volume, and distortion energy. acs.org
For this compound, computational studies can model its interaction with various copper-ligand complexes to predict initiation efficiency. These studies can help in selecting the optimal catalyst system for a controlled polymerization. The structure of the initiator is known to influence the ATRP equilibrium constants, which in turn affect the polymerization kinetics. sjtu.edu.cn
Quantum Chemical Investigations of Structure-Reactivity Relationships
Quantum chemical methods provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
Prediction of Spectroscopic Signatures and Conformational Preferences
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule. Workflows combining quantum chemistry with molecular dynamics have been developed to predict mass spectra. escholarship.org
Furthermore, these calculations can determine the relative energies of different conformers of this compound, identifying the most stable geometries. The conformational preferences can influence the molecule's reactivity, for example, by affecting the accessibility of the reactive sites.
Table 2: Predicted Spectroscopic Data Ranges for Similar Organosilanes
| Spectroscopic Technique | Parameter | Predicted Range |
| ¹H NMR | Chemical Shift (CH₂-Si) | 0.5 - 1.0 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 170 - 175 ppm |
| ²⁹Si NMR | Chemical Shift (SiCl₃) | -5 to -20 ppm |
| IR Spectroscopy | Si-Cl Stretch | 450 - 650 cm⁻¹ |
| IR Spectroscopy | C=O Stretch | 1730 - 1750 cm⁻¹ |
Note: These are predicted ranges based on general organosilane and ester characteristics and would need specific calculation for this compound.
Analysis of Bonding Characteristics and Electronic Distribution within the Compound
Quantum chemical calculations provide a detailed analysis of the bonding within this compound and the distribution of electron density. This includes calculating atomic charges, bond orders, and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
The analysis of these electronic properties is crucial for understanding the molecule's reactivity. For example, the LUMO is often associated with the site of nucleophilic attack, while the HOMO is associated with the site of electrophilic attack. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and stability of the molecule. researchgate.net In the context of ATRP, the R-X bond dissociation energy is a key descriptor that can be calculated using quantum chemical methods. acs.org
For this compound, these analyses can pinpoint the most reactive sites, explain the relative lability of the Si-Cl and C-Br bonds, and provide a fundamental basis for its dual functionality as both a silane coupling agent and an ATRP initiator.
Multiscale Modeling for Polymer Growth and Surface Interactions
The study of polymer brushes grown from initiators like this compound on inorganic substrates presents a significant challenge for computational modeling due to the wide range of time and length scales involved. utk.edu Multiscale modeling provides a powerful framework to address this by integrating different levels of resolution, from atomistic details to coarse-grained representations. utk.edu This approach allows for the efficient simulation of large-scale phenomena, such as polymer brush formation and interfacial interactions, without sacrificing the accuracy of localized chemical events.
For systems involving this compound, a multiscale approach would typically involve quantum mechanical (QM) calculations for the initial stages of the atom transfer radical polymerization (ATRP) process. This includes understanding the activation of the bromine atom by the catalyst complex. Subsequently, all-atom molecular dynamics (MD) simulations can be employed to model the initial monomer additions and the conformational behavior of short polymer chains near the substrate. rsc.org To investigate the growth of the entire polymer brush and its collective behavior, coarse-grained (CG) models are essential to reach the necessary time and length scales. utk.eduutwente.nl Information from the more detailed models, such as bond potentials and interaction parameters, is systematically passed to the less detailed models to ensure physical consistency. utk.edu
Coarse-Grained Simulations of Polymer Brush Formation and Conformation
Coarse-grained (CG) simulations are a cornerstone of theoretical research into polymer brushes, enabling the study of their formation and conformational properties on scales inaccessible to all-atom simulations. utwente.nlresearchgate.net In a CG model, groups of atoms are represented as single "beads," significantly reducing the number of degrees of freedom in the system. utwente.nl For a polymer brush grown from this compound, a CG model would be developed by mapping the repeating monomer units of the resulting poly(propyl 2-bromopropanoate) to a simplified representation.
The simulation of polymer brush formation using a "grafting from" approach mimics the experimental surface-initiated polymerization process. researchgate.net This involves simulating the sequential addition of monomer beads to initiator sites anchored on a surface. The final structure and properties of the simulated brush depend on several key parameters that can be systematically varied in the simulations:
Grafting Density (σ): This is a critical parameter that dictates the morphology of the polymer brush. acs.org At low grafting densities, polymer chains adopt a "mushroom" conformation. As the grafting density increases beyond a certain threshold, steric repulsion forces the chains to stretch away from the surface, forming a "brush" regime. utwente.nlacs.org CG simulations allow for the systematic study of how properties like brush height and monomer density profiles change with grafting density. utwente.nldiva-portal.org
Solvent Quality: The interactions between the polymer segments and the surrounding solvent molecules, which can be implicitly or explicitly modeled, determine whether the brush is in a "good" or "poor" solvent environment. In a good solvent, the chains are swollen and extended, while in a poor solvent, they collapse. utwente.nl CG simulations can effectively capture these conformational changes by tuning the interaction parameters between the polymer and solvent beads. utwente.nl
Various CG models and simulation techniques are employed, such as those based on the Kremer-Grest model or the MARTINI force field. utwente.nldiva-portal.org These models, often implemented within a molecular dynamics or Monte Carlo framework, have been successfully used to study the behavior of various polymer brushes, providing insights that are broadly applicable to systems initiated by this compound. researchgate.netrsc.org
| Simulation Parameter | Typical Range Explored | Key Findings from Simulations |
| Grafting Density (σ) | 0.01 - 0.7 chains/nm² | Transition from "mushroom" to "brush" regime with increasing density. acs.orgdiva-portal.org |
| Chain Length (N) | 10 - 500 monomers | Brush height scales with chain length, with the scaling exponent dependent on grafting density and solvent quality. utwente.nl |
| Solvent Quality | Varied interaction potentials | Swelling in good solvents and collapse in poor solvents, affecting brush height and conformation. utwente.nl |
Simulation of Interfacial Phenomena Between Organic Polymers and Inorganic Substrates
The interface between the polymer brush and the inorganic substrate is crucial for the stability and functionality of the modified material. The this compound initiator is designed to form a robust covalent linkage with hydroxyl-bearing substrates like silica (SiO₂) through the reaction of its trichlorosilyl group. nih.gov Molecular dynamics (MD) simulations, at both the all-atom and coarse-grained levels, are invaluable for understanding the structure and dynamics of this interfacial region. mdpi.comnih.gov
All-atom MD simulations can provide detailed insights into the initial stages of initiator self-assembly on the substrate and the subsequent covalent bond formation. rsc.org These simulations can model the hydrolysis of the trichlorosilyl groups and their condensation with surface silanol (B1196071) (Si-OH) groups, leading to the formation of stable Si-O-Si bonds. nih.gov The orientation and packing of the initiator molecules on the surface, which influence the initiation efficiency for polymer growth, can also be analyzed. mdpi.com
Once the polymer brush is formed, simulations can probe the complex interactions at the organic-inorganic interface. Key areas of investigation include:
Structure of the "Proximal" Region: The conformation of the polymer segments closest to the substrate is heavily constrained. Simulations can reveal the density profile of the polymer in this region and how it is affected by the surface chemistry and the grafting density of the initiator.
Solvent Behavior at the Interface: The presence of the polymer brush can significantly alter the structure and dynamics of solvent molecules near the substrate. Simulations can quantify this effect, which is important for applications involving lubrication or resistance to biofouling. researchgate.net
Mechanical and Adhesive Properties: Computational methods can be used to simulate the response of the polymer-grafted surface to external forces. This can provide estimates of the adhesive energy between the polymer layer and the substrate and how the brush structure influences frictional properties. rsc.org For example, simulations have shown that the presence of a polymer brush can dramatically reduce the friction coefficient. rsc.org
| Interfacial Property | Simulation Method | Key Insights |
| Initiator Self-Assembly | All-Atom MD | Determines the packing, orientation, and covalent attachment of the initiator to the substrate. mdpi.com |
| Polymer Conformation | All-Atom and Coarse-Grained MD | Reveals the density profile and chain orientation near the substrate. |
| Solvent Structure | All-Atom and Coarse-Grained MD | Characterizes the ordering and dynamics of solvent molecules at the interface. researchgate.net |
| Mechanical Response | Coarse-Grained MD | Assesses adhesion, friction, and wear properties of the grafted layer. rsc.orgsensusimpact.com |
Emerging Research Directions and Future Perspectives for 3 Trichlorosilyl Propyl 2 Bromopropanoate Research
Sustainable Synthetic Routes and Green Chemistry Principles in Compound Preparation
The traditional synthesis of silane (B1218182) coupling agents often involves chlorosilanes and generates significant salt waste. rsc.org Emerging research is focused on developing more sustainable pathways that align with the principles of green chemistry.
Key Research Thrusts:
Catalytic Dehydrocoupling: A promising green alternative for forming the crucial Si-N or Si-O bonds in silane precursors is catalytic dehydrocoupling. This method directly couples silanes with amines or alcohols, producing only hydrogen gas as a byproduct and avoiding the use of corrosive chlorinated reagents. rsc.org
Greener ATRP Variants: The utility of 3-(trichlorosilyl)propyl 2-bromopropanoate (B1255678) is intrinsically linked to the ATRP process it initiates. Therefore, making the polymerization step greener is a major focus. Techniques that reduce the environmental impact include:
Activators Generated by Electron Transfer (AGET) ATRP: This method uses reducing agents like ascorbic acid to regenerate the active catalyst species in situ, allowing for a significant reduction in the amount of copper catalyst required. mdpi.com
Initiators for Continuous Activator Regeneration (ICAR) ATRP: In this approach, a conventional radical initiator generates radicals that continuously reduce the higher-oxidation-state catalyst, further minimizing the catalyst concentration. mdpi.com
Metal-Free ATRP: Photoinduced organocatalyzed ATRP eliminates the need for transition metal catalysts altogether, which is highly desirable for biomedical and electronic applications where metal contamination is a concern. mdpi.com
The table below summarizes the advantages of these greener ATRP methods over traditional ATRP.
| Polymerization Technique | Key Feature | Primary Advantage | Relevance to Initiator |
| Traditional ATRP | Uses stoichiometric amounts of Cu(I) catalyst. | Robust and well-understood. | Standard method for this initiator. |
| AGET ATRP | Uses a reducing agent to regenerate Cu(I). | Drastically reduced catalyst concentration. mdpi.com | Reduces environmental impact of application. |
| ICAR ATRP | Uses a free-radical initiator for catalyst regeneration. | Very low (ppm level) catalyst concentration. mdpi.com | Enhances "green" credentials. |
| Photoinduced ATRP | Uses light and an organocatalyst to drive polymerization. | Metal-free system, avoiding toxicity concerns. mdpi.com | Opens new avenues in sensitive applications. |
Integration into Advanced Manufacturing and 3D Printing Technologies
The ability to precisely modify surfaces at the nanoscale makes 3-(trichlorosilyl)propyl 2-bromopropanoate a valuable tool for advanced manufacturing. By grafting functional polymer brushes from surfaces, one can impart properties such as wettability, adhesion, and biocompatibility. sphericalinsights.com
In the context of 3D printing (additive manufacturing), surface modification is critical for enhancing the functionality of printed objects. While the initiator is not typically part of the bulk printing resin, it is used in post-processing steps to functionalize the surfaces of printed parts. For example, a 3D-printed medical implant made from a biocompatible polymer could be surface-grafted with polymer brushes that deter bacterial adhesion or promote specific cell integration.
Research Findings:
Danish startup RadiSurf utilizes polymer brushes to create strong molecular adhesion between dissimilar materials, such as plastics and metals, which is a significant challenge in advanced manufacturing. sphericalinsights.com
The introduction of polymer brushes onto surfaces can be used to control surface energy, switching a surface from hydrophobic to hydrophilic, which has applications in microfluidics and smart textiles. ipfdd.de
Startups are developing nano-primer chemical kits that involve a two-step process, similar to the application of a silane initiator followed by polymerization, to create stable and functional nanolayers on various substrates. sphericalinsights.com
Development of Novel Biomaterials and Biointerfaces Utilizing Silane-Polymer Conjugates
This is one of the most vibrant areas of research for this class of initiators. Polymer brushes grown from surfaces can create highly specialized biointerfaces for a wide range of biomedical applications. acs.orgresearchgate.net
Key Application Areas:
Antifouling and Antibacterial Surfaces: By grafting hydrophilic or zwitterionic polymers, surfaces can be created that resist the non-specific adsorption of proteins and bacteria. srij.or.jp This is critical for medical implants, surgical tools, and marine equipment. For example, quaternized polymer brushes grown from a surface exhibit potent antibacterial activity, killing up to 99.9% of bacteria on contact. nih.govacs.org
Biosensors: Polymer brushes provide a three-dimensional matrix for immobilizing biorecognition elements like antibodies or enzymes. researchgate.net This enhances the sensitivity and stability of biosensors by increasing the surface area for binding and preserving the activity of the immobilized proteins. researchgate.netrsc.org Block copolymer brushes can be designed with one block that prevents non-specific fouling and another that provides specific binding sites, dramatically improving sensor specificity. researchgate.net
Tissue Engineering and Regenerative Medicine: Surfaces can be patterned with polymer brushes to control cell adhesion, proliferation, and differentiation. acs.org By creating micro-patterns of cell-adherent and cell-repellent regions, scientists can guide the growth of cells to form specific tissue structures.
The table below details research on creating functional biomaterials using surface-initiated polymerization.
| Application | Substrate Material | Grafted Polymer | Achieved Functionality | Reference |
| Antibacterial Surface | Poly(lactic acid) (PLA) | Poly(quaternary ammonium (B1175870) methacrylate) | 3-log increase in efficacy against E. coli. | nih.gov |
| Biosensing | Silica (B1680970), Gold | Poly(ethylene glycol) methacrylate (B99206) (PEGMA) | High protein binding capacity, preserved protein function. | researchgate.netrsc.org |
| Cell Patterning | Silicon, Glass | Poly(methacryloyloxyethyl dimethyl-sulfonyl-ethyl-hydroxy) (PMEDSAH) | Long-term (29 days) stable cell patterns. | acs.org |
| Antibacterial Surface | Zirconia | Poly(ionic liquid) | Effective against bacteria for dental implant applications. | mdpi.com |
Exploration of Multifunctional Platforms Beyond Current Applications
The next frontier lies in creating "smart" surfaces that can perform multiple functions or respond to external stimuli. Bifunctional initiators are central to this goal.
Emerging Concepts:
Stimuli-Responsive Surfaces: By using monomers that are sensitive to pH, temperature, or light, researchers can create polymer brushes that change their conformation and properties on demand. sigmaaldrich.com For example, a temperature-responsive polymer brush can be used to switch a surface from being cell-adherent to cell-repellent, allowing for the gentle detachment of cultured cell sheets without enzymatic damage. srij.or.jp
Degradable Polymer Systems: Incorporating a cleavable linkage within the initiator molecule itself allows the entire polymer brush layer to be shed under specific conditions. sigmaaldrich.comcmu.edu Initiators containing disulfide bonds can be cleaved by reducing agents, while those with Diels-Alder adducts can be cleaved thermally. sigmaaldrich.com This could be used for triggered drug release or in self-healing materials.
Mixed Polymer Brushes: By using a mixture of two different initiators or by sequential polymerization, surfaces can be grafted with two types of polymers. ipfdd.de This allows for the combination of properties, such as an antifouling background combined with specific binding sites for diagnostics or catalysis. researchgate.net
Addressing Challenges and Identifying Research Gaps in Bifunctional Initiator Chemistry
Despite significant progress, several challenges and research gaps remain in the field of bifunctional initiators like this compound.
Current Challenges:
Initiator Stability: The trichlorosilyl (B107488) group is highly reactive and sensitive to moisture, which can lead to premature self-condensation and the formation of inconsistent initiator monolayers on the substrate. psu.edu Furthermore, the ester linkage in the initiator can be thermally unstable, which limits the processing temperatures of the final material. unimore.it
Catalyst Removal: For ATRP initiated with copper catalysts, complete removal of the potentially toxic metal is crucial for biomedical applications but can be difficult to achieve. mdpi.com
Characterization: Analyzing the properties of the grafted polymer chains—such as their true molecular weight and distribution—is challenging because they are covalently bound to the substrate. acs.org It often requires cleaving the polymers from the surface, which adds complexity.
Initiation Efficiency: The efficiency of initiation from the surface is often less than 100%, meaning not every tethered initiator molecule successfully starts a polymer chain. nih.gov
Future Research Directions (Research Gaps):
Robust Anchoring Chemistries: There is a need for alternative anchoring groups that are more stable than trichlorosilanes but still offer broad applicability to various substrates. Silatranes, for example, show improved stability in the presence of water. acs.org
Advanced Initiator Design: Developing initiators with higher thermal stability and precisely controlled degradation pathways is a key goal. sigmaaldrich.comunimore.it
"Grafting-Through" Methodologies: Exploring alternative polymerization methods like "grafting-through," where a macromonomer is polymerized, could offer different controls over brush density and architecture. mdpi.com
Scalability and Industrial Application: Bridging the gap between laboratory-scale synthesis and large-scale industrial manufacturing of these functional surfaces remains a significant hurdle. psu.edu Developing more facile and eco-friendly chemistry platforms is essential for this transition. psu.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Trichlorosilyl)propyl 2-bromopropanoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 2-bromopropanoic acid derivatives with trichlorosilylpropyl precursors. For example, bromopropionyl chloride (CAS 15486-96-1) can serve as a reactive intermediate for esterification . To optimize yields, factorial design experiments (e.g., varying molar ratios, temperature, and catalysts like DMAP) are recommended to identify critical parameters. Statistical methods such as response surface methodology (RSM) can minimize experimental runs while maximizing yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation: -NMR identifies proton environments (e.g., Si-CH at ~1.6 ppm, ester carbonyl at ~170 ppm in -NMR). Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups (C=O stretch at ~1740 cm, Si-Cl at ~500 cm). Mass spectrometry (MS) provides molecular ion validation (exact mass: ~324.3 g/mol). Cross-referencing with NIST databases ensures accuracy .
Q. How should researchers handle safety concerns related to this compound’s reactivity?
- Methodological Answer : The trichlorosilyl group is moisture-sensitive, requiring inert atmospheres (argon/glovebox) during handling. Toxicological protocols for halogenated compounds (e.g., fume hoods, PPE) should be followed. Pre-experiment risk assessments must evaluate hydrolysis byproducts (e.g., HCl release) and brominated intermediates, referencing guidelines for chlorinated alkanes .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in surface-grafting applications?
- Methodological Answer : Density Functional Theory (DFT) calculations model silylation mechanisms (e.g., Si-Cl bond activation on hydroxylated surfaces). Transition-state analysis identifies energy barriers for grafting. Coupling computational results with experimental surface characterization (XPS, AFM) validates adsorption efficiency. ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to optimize conditions .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies in thermal decomposition temperatures (TGA/DSC data) may arise from impurities or varying heating rates. Replicate experiments under controlled conditions (e.g., ASTM E2550) with purity verification (HPLC). Statistical tools like ANOVA differentiate systematic vs. random errors. Cross-referencing with NIST thermal data for analogous esters reduces ambiguity .
Q. What strategies enable the use of this compound in controlled radical polymerization (CRP)?
- Methodological Answer : The bromoester moiety can act as an initiator in Atom Transfer Radical Polymerization (ATRP). Kinetic studies (e.g., monitoring monomer conversion via -NMR) optimize ligand/catalyst systems (CuBr/PMDETA). Surface-initiated ATRP requires precise stoichiometry to avoid side reactions (e.g., silanol condensation). Design of Experiments (DoE) isolates key variables (monomer ratio, temperature) .
Q. How does solvent polarity influence the compound’s hydrolysis kinetics?
- Methodological Answer : Hydrolysis rates depend on solvent dielectric constants. Pseudo-first-order kinetics in aqueous-organic mixtures (e.g., THF/HO) are monitored via conductivity (for HCl release) or -NMR. Marcus theory analysis correlates solvent polarity with activation energy. Computational solvation models (COSMO-RS) supplement experimental data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
